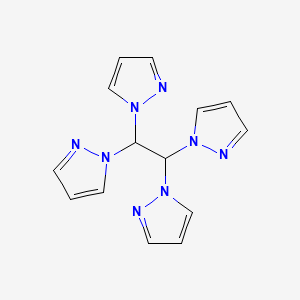

1,1,2,2-Tetra(1H-pyrazol-1-yl)ethane

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N8 |

|---|---|

Molecular Weight |

294.31 g/mol |

IUPAC Name |

1-[1,2,2-tri(pyrazol-1-yl)ethyl]pyrazole |

InChI |

InChI=1S/C14H14N8/c1-5-15-19(9-1)13(20-10-2-6-16-20)14(21-11-3-7-17-21)22-12-4-8-18-22/h1-14H |

InChI Key |

KEBXPUHLPKEZHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C(C(N2C=CC=N2)N3C=CC=N3)N4C=CC=N4 |

Origin of Product |

United States |

Coordination Chemistry and Complexation Behavior of 1,1,2,2 Tetra 1h Pyrazol 1 Yl Ethane

Ligand Design Principles and Multidentate Coordination Modes

1,1,2,2-Tetra(1H-pyrazol-1-yl)ethane (tppe) is a flexible, bitopic ligand featuring four pyrazole (B372694) rings attached to an ethane (B1197151) backbone. researchgate.netresearchgate.net This design allows for various coordination modes, acting as a versatile building block in supramolecular chemistry. The two sets of geminal pyrazolyl groups can each chelate a metal ion, leading to the formation of binuclear discrete complexes. researchgate.net Alternatively, the ligand can bridge two different metal centers, facilitating the growth of coordination polymers. researchgate.netmdpi.com The rotational freedom around the central C-C bond of the ethane spacer provides the flexibility to accommodate the geometric preferences of different metal ions.

The pyrazole rings, with their two adjacent nitrogen atoms, are effective N-donors for a wide range of transition metals. uky.edunih.gov The denticity of the ligand can vary depending on the reaction conditions and the nature of the metal ion. It can act as a bidentate, tridentate, or tetradentate ligand, coordinating through the nitrogen atoms of the pyrazole rings. uky.eduyoutube.com This adaptability is a key factor in the diverse coordination chemistry of tppe.

Formation of Discrete Metal Complexes with this compound

The chelation of metal ions by the geminal bis(pyrazolyl)methyl units of this compound can lead to the formation of discrete, molecular complexes. This is particularly evident in its reactions with copper(II) chloride.

Synthesis and Structural Characterization of Binuclear Copper(II) Chloride Complexes

Binuclear copper(II) chloride complexes with this compound have been synthesized and structurally characterized. researchgate.net In these complexes, the tppe ligand adopts a bridging coordination mode, with each pair of geminal pyrazolyl groups chelating a copper(II) ion. The general composition of these complexes can be represented as [Cu₂Cl₄(tppe)(solvent)₂]. researchgate.net

X-ray diffraction studies have revealed the detailed molecular structure of these binuclear complexes. The copper(II) centers typically exhibit a distorted square pyramidal or trigonal bipyramidal geometry. The coordination sphere of each copper ion is completed by two nitrogen atoms from the pyrazolyl groups of the tppe ligand, two chloride ions, and a solvent molecule, such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net The intramolecular Cu···Cu distances in these complexes are on the order of 6.78 to 6.81 Å. researchgate.net

Below is a table summarizing key crystallographic data for a representative binuclear copper(II) chloride complex with tppe.

| Parameter | Value |

| Empirical Formula | C₂₂H₃₈Cl₄Cu₂N₈O₆S₂ |

| Formula Weight | 919.79 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.234(2) |

| b (Å) | 16.789(4) |

| c (Å) | 11.456(2) |

| β (°) | 111.45(3) |

| Volume (ų) | 2011.8(8) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.519 |

| Data for [Cu₂(µ₂-tppe)(DMSO)₂Cl₄]·4H₂O researchgate.net |

Factors Favoring Discrete Molecular Structures over Polymeric Assemblies

Several factors influence whether the reaction of this compound with a metal salt will yield a discrete complex or a coordination polymer. The formation of discrete binuclear copper(II) complexes is favored by a combination of factors including the chelate effect, steric hindrance, and the nature of the solvent and counter-ions. researchgate.net

The chelate effect, arising from the coordination of the two geminal pyrazolyl groups to the same metal center, provides thermodynamic stability to the resulting five-membered chelate ring. nih.gov This intramolecular chelation can be more favorable than intermolecular bridging, thus promoting the formation of discrete molecules.

Steric hindrance from the bulky pyrazolyl groups can also prevent the close approach of multiple metal-ligand units, which is necessary for the propagation of a polymeric chain. The presence of coordinating solvent molecules, such as DMSO, can satisfy the coordination requirements of the metal ion, further stabilizing the discrete complex and preventing polymerization. researchgate.net Additionally, the choice of the metal salt and its counter-ion can play a role; for instance, the use of copper(II) chloride has been shown to yield binuclear complexes. researchgate.net

Assembly of Coordination Polymers Utilizing this compound

In contrast to the formation of discrete complexes, this compound can also act as a bridging ligand to construct coordination polymers. This is particularly observed in its complexation with silver(I) ions.

Formation of One-Dimensional Linear Silver(I) Coordination Polymers

The reaction of this compound with silver(I) salts, such as silver(I) nitrate (B79036), results in the formation of one-dimensional (1D) linear coordination polymers. mdpi.com In these structures, the tppe ligand acts as a linker, bridging two silver(I) ions. mdpi.com The silver ions are connected by the bridging tppe molecules, forming extended polymeric chains. researchgate.netmdpi.com

The coordination environment around the silver(I) ion is typically a distorted trigonal bipyramid, with nitrogen atoms from two different tppe ligands occupying the apical positions. The equatorial plane is usually occupied by oxygen atoms from nitrate anions. The Ag-N bond distances in these polymers can vary, leading to distorted metallacycles. mdpi.com

Here is a table detailing some of the structural parameters of a one-dimensional silver(I) coordination polymer with tppe.

| Parameter | [Ag(tppe)(NO₃)]n |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.283(1) |

| b (Å) | 16.942(3) |

| c (Å) | 12.016(2) |

| β (°) | 108.34(3) |

| Volume (ų) | 1792.8(5) |

| Ag-N bond distances (Å) | 2.31 - 2.62 |

| Data for a linear silver(I) nitrate coordination polymer with tppe mdpi.com |

Bridging Ligand Functionality in Polymeric Chain Propagation

The ability of this compound to act as a bridging ligand is fundamental to the formation of coordination polymers. researchgate.netmdpi.com In the case of the silver(I) polymers, each tppe molecule uses one pyrazolyl group from each of its geminal pairs to coordinate to two different silver ions. mdpi.com This bridging functionality allows for the propagation of the polymeric chain in one dimension.

Coordination Environment Analysis within Polymeric Frameworks

Within polymeric frameworks, this compound (tppe) typically acts as a bitopic or bridging ligand, connecting metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The flexibility of the ethane spacer allows the four pyrazole rings to orient themselves to satisfy the coordination preferences of the metal ion.

In the case of silver(I) coordination polymers, tppe has been shown to act as a bitopic ligand, leading to the formation of 1D linear chains. researchgate.net For instance, two distinct silver(I) nitrate coordination polymers featuring tppe have been synthesized and structurally characterized, revealing linear polymeric structures. researchgate.net In these compounds, the silver ions are coordinated by nitrogen atoms from the pyrazole rings of the tppe ligands, creating extended chains.

Table 1: Selected Coordination Polymers of this compound

| Metal Ion | Counterion | Dimensionality | Structural Motif |

| Silver(I) | Nitrate | 1D | Linear Chains researchgate.net |

| Copper(II) | Various | 0D (discrete) or Polymeric | Varies with conditions researchgate.net |

Influence of Metal Centers and Counterions on Supramolecular Architectures

The choice of metal center and counterion plays a pivotal role in directing the assembly of supramolecular architectures from the this compound ligand. Different metal ions exhibit distinct coordination numbers and preferred geometries (e.g., linear, tetrahedral, octahedral), which the flexible tppe ligand accommodates, leading to a variety of structural outcomes.

For example, silver(I) ions, which often favor linear or distorted linear coordination, tend to form polymeric chains with tppe. researchgate.net In contrast, metal ions like copper(II), which can adopt various coordination geometries, may yield either discrete molecular complexes or extended polymeric structures depending on the reaction conditions and the counterions present. researchgate.net The interplay between the metal's intrinsic properties and the ligand's flexibility is a key factor in determining the final architecture.

The synthesis of coordination compounds with various metals and anions has shown that the reaction conditions significantly influence the structure of the resulting complexes. researchgate.net For instance, studies on other pyrazole-based ligands have demonstrated that the use of different copper(II) salts can lead to the isolation of compounds with different nuclearities and dimensionalities. researchgate.net

Table 2: Factors Influencing Supramolecular Architectures with tppe

| Influencing Factor | Effect on Architecture | Example |

| Metal Center | Determines coordination geometry and number, influencing dimensionality. | Ag(I) often forms linear 1D chains. researchgate.net |

| Can lead to either discrete or polymeric structures. | Cu(II) can form both molecular and polymeric complexes. researchgate.net | |

| Counterion | Affects crystal packing through non-covalent interactions. | Can be incorporated into the coordination sphere. |

| Can act as a template for specific framework topologies. nih.gov | Different anions (e.g., NO3-, ClO4-) can lead to different packing. |

Comparative Studies of Coordination Behavior with Analogous Pyrazole-Based Ligands

The coordination behavior of this compound is best understood when compared with that of other pyrazole-based ligands. acs.org These comparisons shed light on how modifications to the ligand backbone, such as the nature of the spacer group or the number and position of the pyrazole substituents, affect the resulting coordination compounds.

Ligands with a different number of pyrazole groups, such as bis(pyrazol-1-yl)methane or tris(pyrazol-1-yl)methane (B1237147), offer a point of comparison. For instance, tris(pyrazol-1-yl)methane and its derivatives are well-known "scorpionate" ligands that typically coordinate to a metal center in a tridentate, facial manner. nih.govacs.org In contrast, tppe, with its four pyrazole units on an ethane spacer, is more flexible and often acts as a bridging ligand connecting two different metal centers.

The length and flexibility of the spacer group between the pyrazole units are also critical. For example, ligands with a single methylene (B1212753) spacer, like bis(pyrazol-1-yl)methane, have different conformational freedom compared to the ethane spacer in tppe. This can lead to the formation of different chelate ring sizes and affect the stability and structure of the resulting metal complexes. Studies on flexible bis-tetrazole ligands with different spacers have shown that these subtle changes can lead to significantly different supramolecular interactions and final structures. researchgate.net

Furthermore, comparing tppe to ligands where the pyrazole rings are substituted at different positions or contain additional functional groups can provide insights into the electronic and steric effects on coordination. The introduction of bulky substituents on the pyrazole rings, for instance, can hinder certain coordination modes and favor others. The rich chemistry of pyrazole-derived ligands provides a broad context for understanding the specific behavior of tppe in forming complex supramolecular systems. nih.gov

Table 3: Comparison of Pyrazole-Based Ligands

| Ligand | Typical Coordination Mode | Key Structural Feature |

| This compound (tppe) | Bridging, bitopic | Flexible ethane spacer, four pyrazole units. researchgate.net |

| Tris(pyrazol-1-yl)methane | Tridentate, facial ("scorpionate") | Three pyrazole units on a single carbon. nih.govacs.org |

| Bis(pyrazol-1-yl)methane | Bidentate, chelating or bridging | Two pyrazole units with a methylene spacer. |

| N,N-bis(2(1′,5,5′-trimethyl-1H,1′H-[3,3′-bipyrazol]-1-yl)ethyl)propan-1-amine | Multidentate | Highly flexible with multiple coordination sites. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography of 1,1,2,2-Tetra(1H-pyrazol-1-yl)ethane and Its Metal Complexes

X-ray crystallography provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. This has been applied to the coordination compounds of this compound, though detailed analysis of the free ligand is less common in the literature.

While the synthesis of the bitopic ligand this compound has been reported, a detailed single-crystal X-ray diffraction analysis of the free, uncomplexed ligand is not extensively documented in the available scientific literature. researchgate.net The characterization of the free ligand typically relies on other spectroscopic methods like NMR and IR spectroscopy, as well as elemental analysis. researchgate.net

The coordinating ability of this compound has been demonstrated through the successful synthesis and structural determination of its metal complexes. Researchers have synthesized and characterized coordination compounds with various metal ions, including silver(I) and copper(II). researchgate.net

Two notable examples are the linear silver(I) nitrate (B79036) coordination polymers formed with this ligand. researchgate.net In these structures, the Pz⁴ ligand acts as a bridging unit, connecting the silver ions to form one-dimensional polymeric chains. researchgate.net In contrast to the polymeric structures formed with silver(I) and copper(II) nitrates, copper(II) chloride has been shown to form discrete, binuclear complexes with the Pz⁴ ligand, specifically with the compositions [Cu₂(µ₂-Pz⁴)(DMSO)₂Cl₄]·4H₂O and [Cu₂(µ₂-Pz⁴)(DMSO)₂Cl₄]∙2DMSO. researchgate.net The formation of either a coordination polymer or a discrete complex is influenced by the metal salt used. researchgate.net

Table 1: Crystallographic Data for Silver(I) Coordination Polymers with this compound

| Parameter | Complex 1 | Complex 2 |

| Empirical Formula | C₁₄H₁₄AgN₉O₃ | C₁₄H₁₄AgN₉O₃ |

| Formula Weight | 480.20 | 480.20 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | C2/c |

| a (Å) | 11.234(2) | 18.067(4) |

| b (Å) | 8.112(2) | 9.882(2) |

| c (Å) | 18.258(4) | 19.341(4) |

| β (°) ** | 98.29(3) | 98.78(3) |

| Volume (ų) ** | 1644.2(7) | 3413.1(13) |

| Z | 4 | 8 |

In the linear silver(I) nitrate coordination polymers, the central silver ions are coordinated by four nitrogen atoms from the pyrazolyl rings of the Pz⁴ ligand and one oxygen atom from a nitrate anion. This results in a coordination number of five for the silver centers. The coordination environment is described as a distorted trigonal bipyramid. researchgate.net The Ag-N bond distances in these complexes are not uniform and vary significantly, ranging from 2.31 Å to 2.62 Å, which leads to the formation of strongly distorted metallacycles. researchgate.net

For the binuclear copper(II) chloride complexes, the geometry is different. Instead of forming extended polymeric chains, the ligand bridges two copper centers to create discrete molecular structures. researchgate.net

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key tool for the characterization of this compound and its metal complexes, providing insights into the bonding and functional groups present.

Infrared (IR) spectroscopy has been consistently employed to confirm the structure of newly synthesized coordination compounds involving the this compound ligand. researchgate.net Analysis of the FTIR spectra is used to verify the coordination of the pyrazole (B372694) rings to the metal center. Shifts in the vibrational frequencies of the pyrazole rings in the complexes compared to the free ligand can provide evidence of successful coordination. While IR spectra have been recorded for silver(I) and copper(II) complexes to support their structural characterization, detailed tables assigning specific vibrational bands are not always provided in the literature. researchgate.netresearchgate.net The technique is primarily used as a qualitative tool to confirm the presence of the ligand within the final coordination compound. researchgate.net

Assignment of Characteristic Vibrational Frequencies and Modes

Infrared (IR) spectroscopy, supported by density functional theory (DFT) calculations, has been instrumental in assigning specific vibrational frequencies to the functional groups within the ligand and its coordination compounds. mdpi.com For instance, in copper(II) chloride complexes with this compound, the IR bands have been meticulously assigned to specific vibrations. mdpi.com

The pyrazole rings exhibit characteristic C=N and C=C stretching vibrations, which are typically observed in the 1570–1615 cm⁻¹ range. mdpi.com The C-H stretching vibrations of the pyrazole rings are also identifiable. nih.gov Specifically, symmetric stretching Cβ–H vibrations of the pyrrole (B145914) rings are found between 3117–3105 cm⁻¹, while asymmetric stretching Cβ–H vibrations are detected in the 3089–3072 cm⁻¹ range. nih.gov Phenyl modes in related structures present as three bands in the 1600–1500 cm⁻¹ region. nih.gov

The ethane (B1197151) backbone of the molecule has its own set of vibrational modes. The C-C stretch is typically observed around 995 cm⁻¹. nist.gov The CH₃ symmetric and deformation vibrations also have characteristic frequencies. nist.gov

Table 1: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Pyrazole Ring | C=N, C=C stretch | 1570–1615 mdpi.com |

| Pyrazole Ring | Cβ–H symmetric stretch | 3117–3105 nih.gov |

| Pyrazole Ring | Cβ–H asymmetric stretch | 3089–3072 nih.gov |

| Phenyl Groups | C=C stretch | 1500–1600 nih.gov |

| Ethane Backbone | C-C stretch | ~995 nist.gov |

| Ethane Backbone | CH₂ rock | ~822 nist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Studies

The ¹H NMR spectrum of this compound and its derivatives shows distinct signals for the protons of the pyrazole rings and the ethane bridge. The protons on the pyrazole ring typically appear in the aromatic region of the spectrum. For related pyrazole compounds, signals for the pyrazole ring protons are observed at approximately 6.27, 7.53, and 7.65 ppm. mdpi.com The methine proton of the ethane bridge (CH) gives a signal around 7.17 ppm, while the methylene (B1212753) protons (CH₂) are observed at about 4.40 ppm. mdpi.com

Table 2: ¹H NMR Chemical Shifts for Related Pyrazole Structures

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole H-3 | ~6.27 mdpi.com |

| Pyrazole H-4 | ~7.65 mdpi.com |

| Pyrazole H-5 | ~7.53 mdpi.com |

| Ethane CH | ~7.17 mdpi.com |

| Ethane CH₂ | ~4.40 mdpi.com |

¹³C NMR Spectroscopic Studies

The ¹³C NMR spectrum provides complementary information on the carbon framework. The chemical shifts are influenced by the electronic environment of each carbon atom. researchgate.net In pyrazole-containing compounds, the carbon atoms of the pyrazole ring show characteristic signals. For example, in a related structure, the pyrazole carbons appear at 106.6, 129.1, and 140.3 ppm. mdpi.com The sp²-hybridized carbon of the ethane bridge (CH) is observed at 71.3 ppm, while the sp³-hybridized carbon (CH₂) appears at 42.2 ppm. mdpi.com

Table 3: ¹³C NMR Chemical Shifts for Related Pyrazole Structures

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~140.3 mdpi.com |

| Pyrazole C-4 | ~106.6 mdpi.com |

| Pyrazole C-5 | ~129.1 mdpi.com |

| Ethane CH | ~71.3 mdpi.com |

| Ethane CH₂ | ~42.2 mdpi.com |

Mass Spectrometry for Molecular Identification and Composition

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, the molecular ion peak would confirm its molecular weight, and the fragmentation would likely involve the cleavage of the pyrazole rings from the ethane backbone.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition behavior of materials.

Investigation of Thermal Stability of Coordination Compounds

The thermal stability of coordination compounds of this compound has been investigated using TGA. mdpi.commdpi.com For instance, two copper(II) chloride complexes with this ligand showed that the first step of thermolysis involves the removal of solvated molecules, occurring between 40–150 °C for one complex and 100–200 °C for the other. mdpi.com Further heating leads to the decomposition of the ligand and the formation of metal or metal halide nanoparticles. mdpi.commdpi.com

Silver(I) nitrate coordination polymers with this compound have been shown to be stable up to 230 °C in both inert and oxidative atmospheres. mdpi.com The thermolysis of these polymers in a reductive atmosphere leads to the formation of silver nanoparticles. mdpi.com

Table 4: Thermal Decomposition Data for Coordination Compounds

| Compound | Atmosphere | Decomposition Step | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|---|---|

| [Cu₂(µ₂-Pz₄)(DMSO)₂Cl₄]·4H₂O mdpi.com | Helium | Removal of solvate molecules | 40–150 | - |

| [Cu₂(µ₂-Pz₄)(DMSO)₂Cl₄]∙2DMSO mdpi.com | Helium | Removal of solvate molecules | 100–200 | - |

| Silver(I) nitrate coordination polymers mdpi.com | Inert and Oxidative | Onset of decomposition | up to 230 | - |

Pathways of Thermolysis and Formation of Derived Materials (e.g., Silver Nanoparticles)

The thermal stability and decomposition pathways of this compound are critical parameters for its application in materials science, particularly in the formation of derived materials under pyrolytic conditions. While specific, detailed studies on the thermolysis of this exact molecule are not extensively documented in publicly available literature, the thermal behavior can be inferred from related pyrazole-containing compounds and polypyrazolylalkanes.

The thermolysis of such compounds typically proceeds through a series of complex reactions involving the cleavage of the weakest bonds within the molecule. For this compound, this would likely involve the scission of the C-N bonds linking the pyrazole rings to the ethane bridge and the C-C bond of the ethane bridge itself. The decomposition temperature is a key indicator of thermal stability. For instance, some energetic materials incorporating pyrazole-fused tetrazines exhibit high thermal stability with decomposition temperatures exceeding 200°C. acs.orgresearchgate.netresearchgate.net The thermal decomposition of related copper(II) pyrazine-dicarboxylate complexes has been shown to be a multistage process, beginning with the loss of water molecules followed by the degradation of the organic ligands at higher temperatures. chempap.org

The pyrazole rings themselves are aromatic and thus relatively stable. However, at elevated temperatures, they can undergo ring-opening reactions or be eliminated as volatile fragments. The nature of the decomposition products would be highly dependent on the experimental conditions, such as the atmosphere (inert or oxidative) and the rate of heating.

Formation of Silver Nanoparticles:

The use of N-donor ligands, including those with pyrazole moieties, for the synthesis and stabilization of metal nanoparticles is a well-established area of research. nih.govnih.gov These ligands can coordinate to the metal surface, preventing agglomeration and controlling the growth and morphology of the nanoparticles. nih.govmdpi.commdpi.com While there are no specific reports detailing the use of this compound for the synthesis of silver nanoparticles, its structure suggests it could function as a multidentate capping agent.

The general process for forming silver nanoparticles would involve the reduction of a silver salt (e.g., silver nitrate, AgNO₃) in a suitable solvent in the presence of this compound. The pyrazole nitrogen atoms could coordinate to the silver ions and the nascent nanoparticles, thereby stabilizing them. The thermal decomposition of a silver complex of this compound could also be a potential route to generate silver nanoparticles embedded in a carbon-nitrogen matrix derived from the ligand.

A hypothetical data table for the properties of silver nanoparticles synthesized using a polypyrazolylalkane ligand is presented below.

| Parameter | Value |

| Average Particle Size | 20-50 nm |

| Size Distribution | Polydisperse |

| Morphology | Spherical |

| Stabilizing Agent | This compound |

| Precursor Salt | Silver Nitrate (AgNO₃) |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of bulk materials. researchgate.net It provides information on the phase identity, purity, and crystallinity of a powdered sample. While single-crystal X-ray diffraction provides the precise atomic arrangement within a single crystal, PXRD is essential for confirming that the bulk synthesized material has the same crystal structure and is free from crystalline impurities. researchgate.net

The PXRD pattern is a plot of the intensity of diffracted X-rays as a function of the diffraction angle (2θ). Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for its identification. For this compound, a PXRD analysis would be crucial to:

Confirm the identity of the synthesized material: By comparing the experimental PXRD pattern with a calculated pattern from single-crystal X-ray data (if available) or with a standard reference pattern.

Assess the purity of the bulk sample: The presence of additional peaks in the PXRD pattern would indicate the presence of crystalline impurities.

Determine the degree of crystallinity: Broadening of the diffraction peaks can indicate small crystallite size or the presence of amorphous content.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 12.5 | 7.08 | 100 |

| 15.8 | 5.61 | 60 |

| 20.5 | 4.33 | 75 |

| 24.9 | 3.57 | 90 |

| 28.1 | 3.17 | 50 |

Theoretical and Computational Investigations on 1,1,2,2 Tetra 1h Pyrazol 1 Yl Ethane Systems

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the characteristics of 1,1,2,2-tetra(1H-pyrazol-1-yl)ethane and its derivatives. DFT is a computational method that models the electronic structure of many-body systems. researchgate.netresearchgate.net

Electronic Structure Calculations of Ligand and Complexes

DFT calculations, such as those using the B3LYP method, have been employed to study the electronic structure of this compound and its nitro- and iodo-derivatives. researchgate.net These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its reactivity and coordination properties. researchgate.net

Studies on related pyrazole-containing systems demonstrate that DFT is a popular and effective method for calculating NMR chemical shifts, which are highly dependent on the electronic environment of the nuclei. nih.govnih.gov The accuracy of these calculations is influenced by the choice of the functional and basis set. nih.govnih.gov For instance, in a study of protonated alkylpyrroles, the TPSSh functional yielded the best results for predicting both ¹³C and ¹H chemical shifts. nih.gov

Furthermore, first-principles calculations based on DFT have been used to investigate the structural and electronic properties of various energetic materials containing pyrazole (B372694) and other nitrogen heterocycles. nih.gov These studies confirm that DFT can produce structural parameters that are in good agreement with experimental values. nih.gov The electronic properties, such as the density of states and band structure, can also be determined, offering insights into the material's conductivity and reactivity.

Computational Analysis of Vibrational Frequencies and Correlation with Experimental Data

Computational methods are frequently used to analyze the vibrational spectra of molecules. nih.gov The calculated vibrational frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to assign specific vibrational modes to the observed spectral bands. researchgate.netnih.govimedpub.com

For pyrazole-containing compounds, DFT calculations have been successfully used to predict vibrational spectra. researchgate.netresearchgate.net Theoretical calculations, often scaled by a factor to account for systematic errors, generally show good agreement with experimental FT-IR and FT-Raman data. researchgate.netnih.gov For example, in a study on an anticonvulsant agent containing an imidazole (B134444) ring (related to pyrazole), the calculated vibrational wavenumbers, after scaling, showed differences of less than 10 cm⁻¹ from the experimental values for most modes. researchgate.net

The analysis of Potential Energy Distribution (PED) helps in the detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (like bond stretching or angle bending) to a particular vibration. nih.govmdpi.com For instance, C-H stretching vibrations in aromatic-like rings are typically found in the 3100-3000 cm⁻¹ region. nih.gov

Molecular Mechanics and Conformational Analysis

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is particularly useful for studying the different possible spatial arrangements of atoms, known as conformations, and their relative energies.

For flexible molecules like this compound, which has several rotatable bonds, conformational analysis is crucial for understanding its three-dimensional structure and how it might interact with other molecules. alfa-chemistry.com The ethane (B1197151) linker allows the four pyrazole rings to adopt various orientations relative to each other.

In a related compound, 1-methoxy-2,2,2-tris(pyrazol-1-yl)ethane, X-ray crystallography revealed the specific dihedral angles between the three pyrazole rings. nih.govnih.gov Such experimental data is invaluable for benchmarking and validating the results of molecular mechanics and other computational conformational analyses.

Theoretical Studies on Ligand Stabilities and Charge Distribution

Theoretical calculations are a powerful tool for assessing the stability of ligands and the distribution of electrical charge within them. researchgate.net The stability of a ligand is a key factor in its ability to form stable coordination complexes with metal ions.

Using the Gaussian09 quantum chemistry package with the B3LYP method of DFT, researchers have studied the stabilities and charge distributions of this compound and its derivatives. researchgate.net The results of these quantum calculations were found to be in good agreement with experimental data obtained from X-ray diffraction, validating the computational approach. researchgate.net

The charge distribution within the molecule, often visualized using molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions. researchgate.net This information is critical for predicting how the ligand will interact with metal centers and other molecules, as the nitrogen atoms of the pyrazole rings are expected to be the primary coordination sites due to their lone pairs of electrons.

Computational Modeling of Intermolecular Interactions and Crystal Packing

Computational modeling can provide detailed insights into the non-covalent interactions that govern how molecules arrange themselves in a crystal lattice. eurasianjournals.com These intermolecular interactions, such as hydrogen bonds and van der Waals forces, are fundamental to understanding the solid-state structure of a compound.

For pyrazole-based structures, intermolecular interactions play a significant role in their crystal packing. imedpub.com In the crystal structure of a related compound, 1-methoxy-2,2,2-tris(pyrazol-1-yl)ethane, molecules are linked by bifurcated C-H···N hydrogen bonds, forming chains that are further linked into a three-dimensional framework by C-H···O hydrogen bonds. nih.govnih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.netnih.gov By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions. This type of analysis has been applied to other heterocyclic compounds to understand their packing arrangements. nih.gov

Applications and Functional Material Design Concepts

Design Principles for Ligand-Based Functional Materials

The design of functional materials built from organic ligands and metal ions is a cornerstone of modern coordination chemistry. The properties of the final material, be it a discrete metal complex or an extended coordination polymer, are intrinsically linked to the characteristics of the organic ligand. Key design principles involve the careful selection of ligands with specific geometric and electronic properties to guide the self-assembly process and impart desired functionalities.

The electronic properties of the ligand, such as the electron-donating or -withdrawing nature of its constituent groups, directly influence the electronic structure of the metal center. numberanalytics.com This, in turn, affects the material's catalytic activity, photoluminescent properties, and magnetic behavior. rsc.org By modifying substituents on the ligand, researchers can fine-tune these electronic characteristics to optimize a material for a specific application. numberanalytics.com Furthermore, the presence of specific functional groups on the ligand can introduce additional capabilities, such as sites for post-synthetic modification or recognition sites for specific molecules.

Catalytic Activity of 1,1,2,2-Tetra(1H-pyrazol-1-yl)ethane Metal Complexes

The tetradentate nature of this compound, with its four nitrogen donor atoms, makes it an excellent candidate for chelating metal ions and forming stable complexes with catalytic potential. The pyrazole (B372694) moieties provide a rich electronic environment that can be modulated to influence the catalytic activity of the coordinated metal center.

Investigations into Binuclear Palladium(II) Complexes as Catalysts

A significant area of research has been the use of this compound in the formation of binuclear palladium(II) complexes. In these structures, the ligand bridges two palladium centers, creating a bimetallic active site. This arrangement can lead to cooperative effects between the metal centers, enhancing catalytic activity and selectivity in ways not achievable with mononuclear catalysts. springernature.com

The study of such complexes is often stimulated by the activation mechanisms observed in polynuclear metalloenzymes. springernature.com Research into iodide-bridged binuclear palladium complexes, for example, has shown that the bridge can facilitate communication between the metal centers, influencing the catalytic cycle. springernature.com While specific studies detailing the catalytic performance of a binuclear palladium(II) complex of this compound are not extensively documented in the provided search results, the principles of binuclear catalysis strongly suggest its potential. The flexible ethane (B1197151) backbone of the ligand allows the two palladium centers to adopt geometries suitable for various catalytic transformations.

Table 1: Catalytic Applications of Palladium Complexes in Organic Synthesis

| Reaction Type | Catalyst | Key Features |

|---|---|---|

| Buchwald-Hartwig Cross-Coupling | 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate | Efficient for C-N and C-O bond formation. sigmaaldrich.com |

| Suzuki-Miyaura Coupling | 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate | Forms C-C bonds with high turnover numbers. sigmaaldrich.com |

| Heck Reaction | 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate | Catalyzes the reaction of aryl halides with alkenes. sigmaaldrich.com |

| C-H Activation | 1,2-Bis(phenylsulfinyl)ethane palladium(II) acetate | Enables direct functionalization of C-H bonds. sigmaaldrich.com |

Implications for Catalysis in Organic Synthesis

The development of catalysts based on this compound-metal complexes holds significant promise for organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are fundamental tools for the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The unique electronic and steric environment provided by the this compound ligand could lead to catalysts with improved activity, stability, and selectivity for these and other important transformations.

The potential for bimetallic cooperativity in binuclear complexes of this ligand is particularly intriguing. Such catalysts could enable challenging transformations that are difficult to achieve with conventional single-metal-site catalysts, opening new avenues in synthetic chemistry.

Development of Advanced Materials Based on Coordination Polymers

Coordination polymers, including Metal-Organic Frameworks (MOFs), are a class of materials formed from the self-assembly of metal ions or clusters with organic ligands. rsc.org These materials are of great interest due to their tunable structures and properties, leading to applications in gas storage, separation, and sensing. mdpi.com

Design of Metal-Organic Frameworks and Related Structures

The multidentate and flexible nature of this compound makes it a suitable building block for the construction of coordination polymers and MOFs. The four pyrazole groups can coordinate to multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. researchgate.netnih.gov The rotational freedom around the central carbon-carbon bond of the ethane backbone can allow the ligand to adopt different conformations, influencing the final structure of the coordination polymer. nih.gov

Potential for Responsive Material Applications

A particularly exciting area of materials science is the development of "smart" or responsive materials that can change their properties in response to external stimuli such as light, temperature, or the presence of guest molecules. capes.gov.brrsc.org Coordination polymers are excellent candidates for the design of such materials.

The flexibility of the this compound ligand could impart a degree of dynamism to coordination polymers, allowing them to undergo structural changes in response to external cues. For example, the pores of a MOF built from this ligand might expand or contract upon the introduction of specific solvent molecules, leading to applications in selective sensing or controlled release. The pyrazole rings themselves could also be functionalized with photoresponsive groups, enabling the creation of light-switchable materials. researchgate.net

Future Research Trajectories

Exploration of Novel Synthetic Pathways and Derivative Chemistry

The continued development of synthetic methodologies is paramount to advancing the study of 1,1,2,2-tetra(1H-pyrazol-1-yl)ethane. While initial syntheses have been established, future research will likely focus on enhancing the efficiency, scalability, and versatility of these routes. researchgate.net A key area of interest lies in the exploration of "green" chemistry principles, such as the use of microwave irradiation, to reduce reaction times and improve yields. nih.gov

Furthermore, the synthesis of a diverse library of derivatives is a critical next step. This can be achieved by:

Substitution on the Pyrazole (B372694) Rings: Introducing various functional groups onto the pyrazole rings can modulate the ligand's electronic and steric properties. For instance, bulky substituents can create specific coordination pockets around a metal center, influencing its catalytic activity or spin state. nih.gov Conversely, electron-withdrawing or -donating groups can fine-tune the ligand's donor strength, impacting the stability and reactivity of its metal complexes. nih.gov

Modification of the Ethane (B1197151) Backbone: While the ethane linker provides flexibility, future research could explore the synthesis of analogs with different linker lengths or rigidities. This could involve replacing the ethane with other aliphatic or aromatic spacers, leading to new ligands with distinct coordination geometries and supramolecular assembly behaviors. nih.govresearchgate.net

Post-Synthetic Modification: The conversion of this compound into derivatives, such as the corresponding tetraiodo and tetranitro compounds, has already been demonstrated. researchgate.net Future work could expand upon this by exploring a wider range of post-synthetic modifications to introduce new functionalities.

Investigation of Coordination with Diverse Transition and Main Group Metals

The coordination chemistry of this compound is a vast and largely untapped field. The ligand's four pyrazole units and flexible backbone suggest it can adopt a variety of coordination modes, acting as a chelating or bridging ligand to one or more metal centers. Future investigations will systematically explore its complexation with a wide array of metals, including:

Transition Metals: The coordination of this compound to first-row transition metals (e.g., iron, cobalt, nickel, copper, zinc) is of particular interest due to their relevance in catalysis and bioinorganic chemistry. eiu.edu Studies will aim to characterize the resulting complexes, determining their stoichiometry, geometry, and electronic properties. The ability of related polypyrazolyl ligands to form complexes with interesting magnetic and spectroscopic properties suggests that this compound complexes will also exhibit a rich variety of physical behaviors.

Lanthanides and Actinides: The coordination chemistry of f-block elements with polypyrazolyl ligands is a growing area of research. The unique electronic and magnetic properties of these elements, combined with the versatile coordination environment provided by this compound, could lead to the development of novel materials with applications in luminescence, magnetism, and nuclear waste separation.

Main Group Metals: The interaction of this compound with main group metals (e.g., aluminum, gallium, tin) is another promising avenue of research. These complexes could find applications in catalysis, for example, in the ring-opening polymerization of cyclic esters. acs.org

Advanced Computational Predictions for Ligand and Material Properties

Computational chemistry offers a powerful toolkit for predicting and understanding the properties of this compound and its metal complexes. nih.gov Future research will increasingly leverage computational methods, such as Density Functional Theory (DFT), to:

Predict Conformational Preferences: The flexibility of the ethane backbone allows the ligand to adopt multiple conformations. Computational studies can identify the most stable conformations and predict how these might change upon coordination to a metal center.

Model Coordination Geometries: DFT calculations can be used to predict the preferred coordination modes of the ligand with different metals, providing insights into the resulting complex geometries. researchgate.netmdpi.com This information is invaluable for designing complexes with specific properties.

Simulate Spectroscopic and Electronic Properties: Computational methods can be used to simulate various spectroscopic properties (e.g., NMR, IR, UV-Vis) of the ligand and its complexes, aiding in their experimental characterization. Furthermore, calculations can provide a detailed understanding of the electronic structure of these compounds, including the nature of the metal-ligand bonding.

Screen for Potential Applications: High-throughput computational screening can be used to predict the potential of this compound-based materials for specific applications, such as gas storage, catalysis, or as components in molecular devices. nih.gov

Rational Design of Ligands for Enhanced Catalytic Performance

The development of new and improved catalysts is a major driving force in chemical research. Polypyrazolyl ligands have shown great promise in a variety of catalytic applications, and this compound is a promising candidate for the development of novel catalytic systems. rsc.orgresearchgate.net Future research will focus on the rational design of ligands and their metal complexes for enhanced catalytic performance in reactions such as:

Polymerization and Oligomerization: Metal complexes of polypyrazolyl ligands have been shown to be active catalysts for the polymerization and oligomerization of olefins, such as ethylene. eiu.edursc.orgresearchgate.net By systematically modifying the substituents on the pyrazole rings and the nature of the metal center, it may be possible to tune the activity and selectivity of these catalysts to produce polymers with desired properties.

Oxidation Catalysis: Iron and other transition metal complexes of polypyrazolyl ligands are known to catalyze a variety of oxidation reactions, including the oxidation of alkanes and alcohols. eiu.edu The flexible coordination environment provided by this compound could lead to the development of highly active and selective oxidation catalysts.

C-H Activation: The activation of C-H bonds is a key challenge in chemistry, and organometallic complexes of polypyrazolyl ligands have shown promise in this area. wikipedia.org Future research will explore the potential of this compound complexes to mediate C-H activation reactions, leading to new methods for the functionalization of hydrocarbons.

Supramolecular Engineering for Tailored Functionalities

The ability of molecules to self-assemble into well-defined, functional structures is the cornerstone of supramolecular chemistry. mdpi.com The flexible and multidentate nature of this compound makes it an excellent building block for the construction of a wide range of supramolecular architectures. researchgate.net Future research in this area will focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): By linking metal centers with the bitopic this compound ligand, it should be possible to construct a variety of coordination polymers and MOFs. acs.org These materials could have applications in gas storage, separation, and catalysis.

Self-Assembled Cages and Capsules: The flexible nature of the ligand may allow for the formation of discrete, self-assembled cages and capsules upon coordination to metal ions. These structures could be used to encapsulate guest molecules, leading to applications in drug delivery, sensing, and catalysis.

Stimuli-Responsive Materials: By incorporating photo- or redox-active groups into the ligand structure, it may be possible to create supramolecular materials that respond to external stimuli. These materials could have applications in sensors, switches, and other molecular devices.

Q & A

Q. What are the established synthetic protocols for 1,1,2,2-Tetra(1H-pyrazol-1-yl)ethane, and how can reaction conditions be optimized to minimize byproducts?

The compound is synthesized via nucleophilic substitution reactions between 1,1,2,2-tetrabromoethane (TBE) and pyrazole derivatives in a superbasic medium (KOH/DMSO). Key parameters include:

- Molar ratio optimization : Varying TBE:azole ratios (1:1 to 1:4) to control substitution vs. elimination pathways .

- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and avoid decomposition .

- Byproduct mitigation : GC/MS analysis reveals that elimination products (e.g., 1,1,2-tri(pyrazol-1-yl)ethene) form at higher temperatures or excess base. Lowering KOH concentration or using milder temperatures reduces dehydrobromination .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound and its metal complexes?

- NMR spectroscopy : H and C NMR confirm ligand structure, with pyrazole proton signals appearing at δ 6.5–7.5 ppm and ethane backbone protons at δ 4.5–5.5 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. For example, copper(II) complexes of this ligand show distorted octahedral geometries with pyrazole N-donor coordination .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the ligand’s flexibility influence the structural diversity of metal-organic frameworks (MOFs) derived from this compound?

The ligand’s hinged ethane backbone enables conformational flexibility, allowing it to act as a "dynamic linker" in MOFs. For example:

- 3D MOF formation : Reaction with Cu(II) or Zn(II) yields frameworks like [Cu(L)(HO)]·1.4DMF, where L is a carboxylated derivative. The ligand’s adaptability facilitates gate-opening behavior in gas adsorption isotherms, indicative of flexible porosity .

- Functionalization strategies : Introducing carboxy-phenyl groups at pyrazole positions (e.g., 1,1,2,2-Tetrakis[4-(4-carboxyphenyl)-1H-pyrazol-1-yl]ethane) enhances MOF stability and CO adsorption capacity .

Q. What mechanistic insights explain competing substitution and elimination pathways in the synthesis of tetra(pyrazolyl)ethane derivatives?

Reaction pathways depend on steric and electronic factors:

- Nucleophilic substitution : Pyrazole attacks TBE’s brominated carbons, favored by excess azole (≥4 eq.) and moderate base strength .

- Elimination : Dehydrobromination dominates under strong basic conditions (e.g., excess KOH), forming ethene byproducts (e.g., 1,2-di(pyrazol-1-yl)ethene). Kinetic studies using H NMR or GC/MS can quantify product ratios under varying conditions .

- Debromination : Trace 1,2-di(azol-1-yl)-1-bromoethene intermediates suggest stepwise substitution, requiring careful quenching to prevent further reactivity .

Q. How can computational modeling complement experimental data in predicting the coordination behavior of this ligand with transition metals?

- DFT calculations : Predict binding energies and preferred coordination modes (e.g., κ-N,N’ vs. κ-tetradentate). For Cu(II), calculations align with crystallographic data showing Jahn-Teller distortions .

- Molecular dynamics (MD) : Simulate ligand flexibility in MOFs to forecast structural responses to guest molecules (e.g., CO-induced framework breathing) .

Methodological Considerations

Q. What strategies are effective in resolving contradictions between crystallographic and spectroscopic data for metal-ligand complexes?

Q. How can reaction scalability be maintained without compromising purity in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.